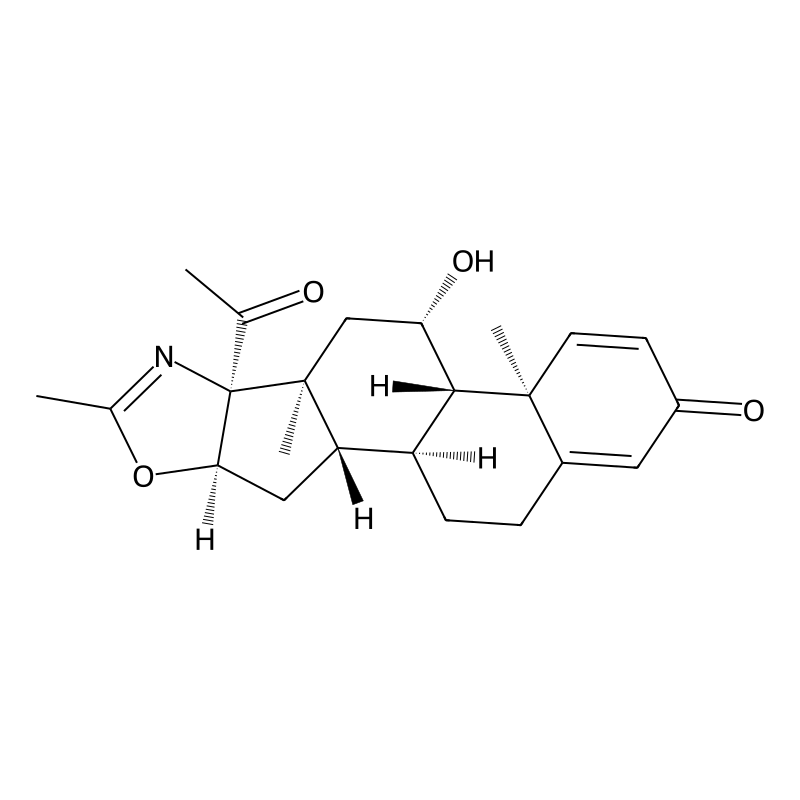

21-Deacetoxy deflazacort

Content Navigation

Deflazacort prodrug requires metabolic activation, causing false negatives in cell assays. 21-Deacetoxy deflazacort (CAS 13649-88-2) is the active metabolite, a direct GR agonist. • Direct receptor activation - no esterase dependence, enabling accurate dose-response. • Mandatory reference standard for quantifying active drug in bioequivalence/PK studies. • High-purity, analytically certified for reproducible in vitro pharmacology.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

21-Deacetoxy deflazacort (also known as 21-desacetyl deflazacort) is the pharmacologically active metabolite of the prodrug deflazacort, a synthetic glucocorticoid of the oxazoline class. Following administration, deflazacort is rapidly and completely converted by plasma esterases into 21-deacetoxy deflazacort, which is responsible for the entirety of the subsequent anti-inflammatory and immunosuppressive effects. This compound exerts its effects by binding to glucocorticoid receptors, which in turn modulates the expression of genes involved in inflammatory responses. Its distinct identity as the active agent, separate from the inactive parent compound, makes it an essential tool for specific research and analytical applications.

Research Fit

References

- [1] Möllmann, H., Hochhaus, G., Rohatagi, S., Barth, J., & Derendorf, H. (1995). Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone. Pharmaceutical Research, 12(7), 1096-1100.

- [2] Markham, A., & Bryson, H. M. (1995). Deflazacort. A review of its pharmacological properties and therapeutic efficacy. Drugs, 50(2), 317-333.

- [3] FDA Access Data. (2017). EMFLAZA™ (deflazacort) Clinical Pharmacology and Biopharmaceutics Review(s).

- [4] Assandri, A., Buniva, G., Martinelli, E., Perazzi, A., & Zerilli, L. F. (1979). Biliary excretion and other disposition parameters of deflazacort in the rat, dog and man. Drug Metabolism and Disposition, 7(5), 335-339.

- [5] Nayak, S., & Acharjya, G. R. (2008). Deflazacort versus other glucocorticoids: a comparison. Indian journal of dermatology, 53(4), 167–170.

- [6] Navaratnam, S., et al. (2023). A Comprehensive Review of Deflazacort with Special Reference to Pharmacological Profile and Pharmaceutical Validation Processes. Journal of Drug Delivery and Therapeutics, 13(7), 168-175.

- [7] Parente, L. (2017). Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids. BMC pharmacology & toxicology, 18(1), 1.

- [8] Bruno, R., et al. (1997). Population pharmacokinetics of the active metabolite of deflazacort in adult kidney transplant patients. British journal of clinical pharmacology, 43(1), 69–75.

- [9] Patsnap Synapse. (2024). What is the mechanism of Deflazacort?

Procuring the parent prodrug, deflazacort, is unsuitable for applications requiring direct and quantifiable action of the active glucocorticoid. Deflazacort itself is pharmacologically inert and requires metabolic activation by plasma esterases to form 21-Deacetoxy deflazacort. This makes the parent drug inappropriate for *in vitro* studies, such as cell-based assays or receptor binding experiments, where metabolic enzymes are absent. Using deflazacort in such systems would yield false negative or uninterpretable results. Furthermore, for analytical and pharmacokinetic (PK) studies, a certified standard of 21-Deacetoxy deflazacort is essential for accurately quantifying the active moiety in biological samples, a requirement the parent drug cannot fulfill.

Substitution Risk

References

- [1] FDA Access Data. (2017). EMFLAZA™ (deflazacort) Clinical Pharmacology and Biopharmaceutics Review(s).

- [2] Möllmann, H., Hochhaus, G., Rohatagi, S., Barth, J., & Derendorf, H. (1995). Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone. Pharmaceutical Research, 12(7), 1096-1100.

- [3] Großpietsch, T., et al. (2021). Quantification of the active metabolite of Deflazacort (21-desacetyl-deflazacort) in human serum by LC-MS/MS for therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.

Direct Analyte for Pharmacokinetic Studies

As the active form circulating in plasma after administration of the parent drug, 21-Deacetoxy deflazacort is the required analyte for pharmacokinetic (PK) and bioequivalence studies. Following a 30 mg oral dose of deflazacort, the parent compound is undetectable, while the active metabolite 21-Deacetoxy deflazacort reaches a maximum plasma concentration (Cmax) of 116 ng/mL with a terminal half-life of 1.3 hours. Procuring this specific metabolite is non-negotiable for developing and validating bioanalytical methods (e.g., LC-MS/MS) to monitor therapeutic exposure and metabolic profiles.

| Evidence Dimension | Plasma Concentration (Cmax) after 30 mg oral dose of parent drug |

| Target Compound Data | 116 ng/mL |

| Comparator Or Baseline | Deflazacort (Prodrug): Not detectable |

| Quantified Difference | Qualitatively distinct (detectable vs. not detectable) |

| Conditions | Human plasma following oral administration of deflazacort. |

This confirms the compound's identity as the sole active agent in circulation, making it the only valid standard for pharmacokinetic and bioanalytical research on deflazacort.

Anti-Inflammatory Potency Benchmark

In a functional assay measuring the inhibition of eosinophil survival, 21-Deacetoxy deflazacort demonstrates quantifiable anti-inflammatory potency. When tested on eosinophils primed by supernatants from healthy nasal mucosa, the active metabolite of deflazacort showed an IC50 of 264 nM. This indicates it is approximately twice as potent as methylprednisolone (IC50 = 536 nM) in this specific cellular context. This quantitative difference provides a clear rationale for its use as a mid-potency reference glucocorticoid in inflammatory cell models.

| Evidence Dimension | IC50 for Inhibition of Eosinophil Survival (nM) |

| Target Compound Data | 264 nM (as Deflazacort) |

| Comparator Or Baseline | Methylprednisolone: 536 nM |

| Quantified Difference | ~2x more potent than Methylprednisolone |

| Conditions | In vitro assay on human eosinophils primed by human epithelial cell conditioned media (HECM) from healthy nasal mucosa. |

For researchers needing a glucocorticoid with a defined potency level distinct from other common steroids, this compound offers a quantitatively validated option for comparative studies and screening assays.

Glucocorticoid Receptor Binding Profile

Direct comparison of glucocorticoid receptor (GR) binding shows that 21-Deacetoxy deflazacort is less active than prednisolone in displacing a radiolabeled ligand from cytosol receptor sites in rat kidney, thymus, and liver. While a precise relative binding affinity (RBA) is not stated, this qualitative but direct comparison establishes a key molecular-level differentiator. This distinction is critical for studies where receptor affinity is a key variable, such as structure-activity relationship (SAR) investigations or research into off-target effects, justifying its selection over the more common prednisolone.

| Evidence Dimension | Relative Glucocorticoid Receptor Binding Affinity |

| Target Compound Data | Less active than prednisolone |

| Comparator Or Baseline | Prednisolone: Higher binding activity |

| Quantified Difference | Qualitative difference in binding affinity |

| Conditions | In vitro competitive displacement of [3H]dexamethasone from cytosol receptor sites in rat kidney, thymus, and liver. |

This provides a clear molecular basis for selecting this compound to investigate mechanisms where lower GR affinity, but still effective downstream action, is required.

Pharmacokinetic Reference Standard

As the exclusive active metabolite found in plasma, this compound is the mandatory reference standard for quantifying drug levels in biological samples from subjects administered deflazacort. Its use is critical for establishing bioequivalence, performing dose-response analyses, and conducting drug metabolism studies.

In Vitro Glucocorticoid Mechanism Studies

Ideal for cell-based assays where the direct action of a glucocorticoid is required without the confounding variable of metabolic activation. Its defined potency allows for precise dose-response characterization in studies of anti-inflammatory pathways, gene expression modulation, and receptor signaling, especially when a direct comparison to more potent (dexamethasone) or less potent (methylprednisolone) agents is needed.

Positive Control for HTS

Serves as a reliable positive control in assays designed to screen for novel anti-inflammatory or immunosuppressive compounds. Its known mechanism of action via the glucocorticoid receptor and its intermediate potency make it a suitable benchmark for evaluating the efficacy of test compounds in a cellular context.

Application Fit

References

- [1] FDA Access Data. (2017). EMFLAZA™ (deflazacort) Clinical Pharmacology and Biopharmaceutics Review(s).

- [2] Möllmann, H., Hochhaus, G., Rohatagi, S., Barth, J., & Derendorf, H. (1995). Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone. Pharmaceutical Research, 12(7), 1096-1100.

- [3] Mullol, J., et al. (1997). Comparative study of the effects of different glucocorticosteroids on eosinophil survival primed by cultured epithelial cell supernatants obtained from nasal mucosa and nasal polyps. Thorax, 52(10), 881–887.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Explore Compound Types